- Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. IICanadian Journal of Chemistry, 1954, 32, 641-5,
Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)
1-(イソキノリン-3-イル)エタノンは、分子式C11H9NOで表される有機化合物であり、イソキノリン骨格にアセチル基が結合した構造を有する。この化合物は、医薬品中間体や有機合成化学における重要なビルディングブロックとしての応用が注目されている。特に、その剛直な芳香環構造と反応性の高いケトン官能基を併せ持つため、多様な誘導体合成に適している。結晶性が良好で取扱いが容易であること、また適度な極性を有するため各種溶媒への溶解性に優れる点が特徴である。HPLC分析による高純度品(98%以上)の調製が可能であり、研究用途での再現性の高い反応結果が得られる。

1-(Isoquinolin-3-yl)ethanone structure
商品名:1-(Isoquinolin-3-yl)ethanone
1-(Isoquinolin-3-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(Isoquinolin-3-yl)ethanone
- 1-isoquinolin-3-ylethanone
- 1-ISOQUINOLIN-3-YL-ETHANONE
- 3-Acetylisoquinoline
- Ethanone,1-(3-isoquinolinyl)-
- 1-(3-Isoquinolinyl)ethanone (ACI)
- 1-(Isoquinolin-3-yl)ethan-1-one
- 1-(3-isoquinolinyl)ethanone
- SCHEMBL2126619
- AB25777
- 3-acetyl-isoquinoline
- BS-29725
- EN300-1655826
- AKOS006295633
- CS-0141837
- 91544-03-5
- MFCD06658291
- Z1198169433
- NLMXNLJJYMMQIF-UHFFFAOYSA-N
-
- MDL: MFCD06658291
- インチ: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3
- InChIKey: NLMXNLJJYMMQIF-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=C2C(C=CC=C2)=CN=1
計算された属性
- せいみつぶんしりょう: 171.06800
- どういたいしつりょう: 173.047678
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 29.96000
- LogP: 2.43740
1-(Isoquinolin-3-yl)ethanone セキュリティ情報
1-(Isoquinolin-3-yl)ethanone 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(Isoquinolin-3-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0989508-5g |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 5g |
$1080 | 2024-08-02 | |
TRC | I822438-10mg |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 10mg |
$64.00 | 2023-05-18 | ||
Chemenu | CM111583-1g |
1-(isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 1g |
$290 | 2021-08-06 | |
Enamine | EN300-1655826-0.25g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 0.25g |
$148.0 | 2025-02-20 | |
Enamine | EN300-1655826-0.5g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 0.5g |
$233.0 | 2025-02-20 | |
abcr | AB445109-1g |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 1g |
€726.50 | 2025-02-19 | ||
abcr | AB445109-100mg |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 100mg |
€212.00 | 2025-02-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-100mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 100mg |
1060.05CNY | 2021-05-08 | |
Enamine | EN300-1655826-0.1g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 0.1g |
$104.0 | 2025-02-20 | |
Enamine | EN300-1655826-2.5g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 2.5g |
$633.0 | 2025-02-20 |
1-(Isoquinolin-3-yl)ethanone 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Solvents: Diethyl ether , Benzene
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Solvents: Diethyl ether
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
リファレンス
- Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium saltsMonatshefte fuer Chemie, 1998, 129, 897-908,
Synthetic Routes 3
はんのうじょうけん
1.1 Reagents: Hydrochloric acid ; reflux; 4 h, reflux
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
リファレンス
- Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials ApplicationsAngewandte Chemie, 2015, 54(7), 2084-2089,
Synthetic Routes 4
はんのうじょうけん
リファレンス
- 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agentsArzneimittel-Forschung, 1986, 36(1), 10-13,
Synthetic Routes 5
はんのうじょうけん
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalizationTetrahedron: Asymmetry, 2001, 12(8), 1185-1200,
Synthetic Routes 6
はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Benzene ; 24 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
リファレンス
- Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligandZeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326,
Synthetic Routes 7
はんのうじょうけん
1.1 Reagents: Triphenylphosphine Catalysts: Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
リファレンス
- Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactionsTetrahedron, 2001, 57(13), 2507-2514,
Synthetic Routes 8
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 1,3-Bis(diphenylphosphino)propane , Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide ; 0.5 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
リファレンス
- Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) ComplexesChemistry - A European Journal, 2010, 16(47), 14131-14141,
1-(Isoquinolin-3-yl)ethanone Raw materials
- tributyl(1-ethoxyethenyl)stannane
- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Methyllithium (1.6M in Diethyl Ether)
- Isoquinoline-3-carbonitrile
- L-Phenylalanine
- Methyl isoquinoline-3-carboxylate
- Ethyl Isoquinoline-3-carboxylate
- Isoquinolin-3-yl trifluoromethanesulfonate
1-(Isoquinolin-3-yl)ethanone Preparation Products
1-(Isoquinolin-3-yl)ethanone 関連文献
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
91544-03-5 (1-(Isoquinolin-3-yl)ethanone) 関連製品
- 58022-21-2(1-(isoquinolin-1-yl)ethan-1-one)
- 1129-30-2(2,6-Diacetylpyridine)
- 1122-62-9(1-(pyridin-2-yl)ethan-1-one)
- 6940-57-4(1-(6-methyl-2-pyridyl)ethanone)
- 1011-47-8(1-(Quinolin-2-yl)ethanone)
- 20857-21-0(2-Pyridinecarboxaldehyde,6-acetyl-)
- 1804827-62-0(5-(Chloromethyl)-3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine)
- 45657-12-3(1-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol)
- 2248338-14-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate)
- 325779-72-4(1-(3-phenyl-2-propen-1-yl)-4-(phenylsulfonyl)piperazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone

清らかである:99%/99%
はかる:250mg/1g
価格 ($):163.0/343.0